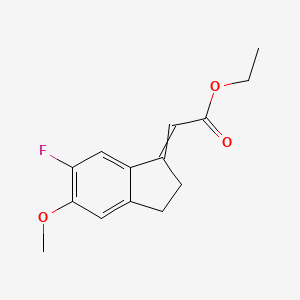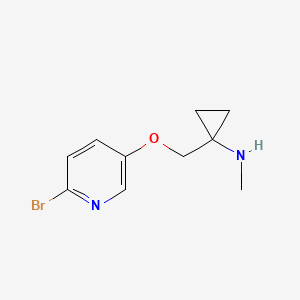
3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is an organic compound that belongs to the class of naphthyridines This compound is characterized by a cyclopropyl group, a chloro substituent, and a nitrile group attached to a tetrahydro-naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone, the compound can be synthesized through a series of reactions involving halogenation, nitrile formation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学研究应用
3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxamide
- 3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-methanol
Uniqueness
Compared to similar compounds, 3-Chloro-1-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C13H14ClN3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC 名称 |
3-chloro-1-cyclopropyl-7-methyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C13H14ClN3/c1-17-5-4-9-10(6-15)13(14)16-12(8-2-3-8)11(9)7-17/h8H,2-5,7H2,1H3 |
InChI 键 |
ATRVUWHBZSSBGP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C(=NC(=C2C#N)Cl)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)
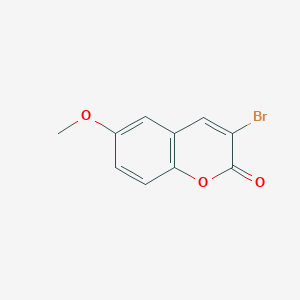
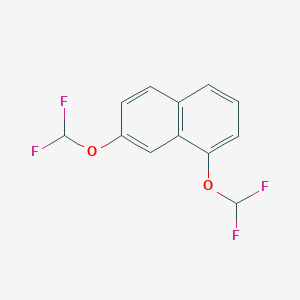





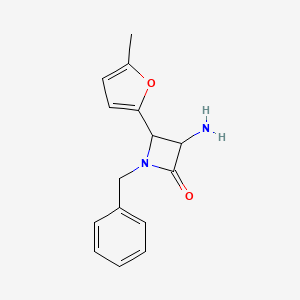
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
